molecular formula C23H23ClN2O4 B2913917 1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide CAS No. 903855-60-7

1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Cat. No.: B2913917
CAS No.: 903855-60-7
M. Wt: 426.9
InChI Key: YPTFXLPTKHJVNK-UHFFFAOYSA-N
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Description

1-(2-((3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide ( 903855-60-7) is a synthetic small molecule with a molecular formula of C23H23ClN2O4 and a molecular weight of 426.90 g/mol . This chemical reagent features a coumarin core, a privileged structure in medicinal chemistry known for its broad spectrum of biological activities, strategically fused with a piperidine-carboxamide moiety . The presence of the 4-chlorophenyl substituent at the C-3 position of the coumarin scaffold is of particular research interest. Structure-Activity Relationship (SAR) studies indicate that substitutions at the C-3 and C-4 positions of the coumarin nucleus are often critical for optimizing potent biological activity, especially in the development of antibacterial agents and other therapeutics . The molecule's hybrid structure makes it a valuable compound for probing new biological space. Its coumarin core suggests potential as a scaffold for investigating antiviral activity, as similar derivatives have been explored as entry inhibitors for viruses like Ebola, targeting viral glycoproteins . Furthermore, the compound's amphiphilic nature, containing both a hydrophobic aromatic system and a basic piperidine nitrogen, aligns with the profile of molecules that can be screened for drug-induced phospholipidosis (DIP), a form of lysosomal storage disorder . Researchers can utilize this compound as a key intermediate or a novel chemical entity in drug discovery campaigns, high-throughput screening, and mechanistic studies to explore its full potential across various therapeutic areas. This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-[2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4/c24-17-3-1-15(2-4-17)20-14-30-21-13-18(5-6-19(21)22(20)27)29-12-11-26-9-7-16(8-10-26)23(25)28/h1-6,13-14,16H,7-12H2,(H2,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTFXLPTKHJVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a synthetic compound that falls within the class of chromen derivatives, known for their diverse biological activities. This article reviews existing literature on its biological activities, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring linked to a chromen derivative with a chlorophenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to 1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide exhibit a range of biological activities:

  • Antimicrobial Activity : Chromen derivatives have shown efficacy against various bacterial strains. For instance, studies have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
  • Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties, particularly in the context of Alzheimer’s disease. They act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in managing cholinergic signaling in the brain .
  • Antioxidant Properties : The antioxidant capacity of chromen derivatives has been explored, indicating their potential to mitigate oxidative stress-related damage in cells .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter degradation, thereby enhancing cholinergic signaling. This is particularly relevant in neurodegenerative diseases where cholinergic deficits are prominent.
  • Antioxidant Activity : By scavenging free radicals and enhancing cellular antioxidant defenses, these compounds can protect cells from oxidative damage.

Case Studies and Research Findings

Several studies have provided insights into the specific biological activities of related compounds:

  • Neuroprotective Studies : A study evaluated several chromen derivatives for their AChE inhibitory activity. The most potent compound displayed an IC50 value significantly lower than that of standard drugs used in Alzheimer’s treatment, demonstrating promising neuroprotective effects .
  • Antimicrobial Efficacy : Research comparing various chromen derivatives revealed that certain substitutions on the phenyl ring enhanced antibacterial activity against resistant strains of bacteria, suggesting that structural modifications can optimize efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of related compounds:

Compound NameAChE Inhibition IC50 (μM)Antimicrobial ActivityAntioxidant Capacity
Compound A0.62ModerateHigh
Compound B0.30HighModerate
1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamideTBDTBDTBD

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs, with insights into their pharmacological and synthetic profiles:

Compound Name Core Structure Substituents Key Functional Groups Synthetic Yield Hypothesized Biological Impact
1-(2-((3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide (Target) Chromen-4-one 4-Chlorophenyl at C3; piperidine-4-carboxamide via ethyl ether at C7 Chlorophenyl, carboxamide, ether Not reported Enhanced AChE/BuChE inhibition due to electron-withdrawing Cl and H-bonding carboxamide .
2-((3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl prop-2-yn-1-ylcarbamate (Compound 20) Chromen-4-one 4-Methoxyphenyl at C3; propynyl carbamate via ethyl ether at C7 Methoxy, carbamate, alkyne 18.7% Reduced enzymatic inhibition due to electron-donating methoxy; lower stability of carbamate .
(±)-4O-Con (Chromen-epoxyisoindol hybrid) Chromen-4-one/epoxyisoindol 4-Methylcoumarin-7-chloroformate; bromo-methylpropanoate ester Bromo, ester, methylcoumarin Not reported Increased lipophilicity may improve membrane permeability but risk off-target toxicity .
2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid Thiazolidin-4-one Thiazolidinone with chloro-benzoic acid and methoxyphenylimino Thiazolidinone, carboxylic acid, imine Not reported Ionized carboxylic acid may limit CNS penetration; thiazolidinone enhances metal-binding capacity .

Structural and Electronic Modulations

  • 4-Chlorophenyl vs. 4-Methoxyphenyl (Compound 20): The electron-withdrawing chlorine in the target compound likely strengthens π-π stacking interactions with AChE’s aromatic gorge, whereas the methoxy group in Compound 20 may reduce binding affinity due to its electron-donating nature .
  • Piperidine-4-carboxamide vs. Propynyl Carbamate (Compound 20): The carboxamide group in the target compound provides hydrogen-bonding sites critical for enzyme active-site interactions, while the carbamate in Compound 20 is prone to hydrolysis, reducing metabolic stability .

Pharmacokinetic Considerations

  • Ionization State: Thiazolidinone derivatives with carboxylic acid groups (e.g., ) are ionized at physiological pH, limiting blood-brain barrier penetration, unlike the neutral carboxamide in the target compound .

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